molecular formula C9H16O4 B13865440 2-(1-Hydroxy-2-methylpropyl)oxolane-2-carboxylic acid

2-(1-Hydroxy-2-methylpropyl)oxolane-2-carboxylic acid

Cat. No.: B13865440
M. Wt: 188.22 g/mol
InChI Key: IVSJUDRQZYVITM-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-2-methylpropyl)oxolane-2-carboxylic acid is a heterocyclic compound that belongs to the oxolane family It is characterized by a five-membered ring containing an oxygen atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-2-methylpropyl)oxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-propanediol with diethyl oxalate in the presence of a base, followed by acidification to yield the desired oxolane derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-2-methylpropyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Hydroxy-2-methylpropyl)oxolane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-2-methylpropyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hydroxy-2-methylpropyl)oxolane-2-carboxylic acid is unique due to its specific substitution pattern on the oxolane ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-(1-hydroxy-2-methylpropyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C9H16O4/c1-6(2)7(10)9(8(11)12)4-3-5-13-9/h6-7,10H,3-5H2,1-2H3,(H,11,12)

InChI Key

IVSJUDRQZYVITM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1(CCCO1)C(=O)O)O

Origin of Product

United States

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